The synthesis of methyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. A common synthetic route includes:
This method can be optimized for yield and purity through variations in temperature and reaction time. In industrial settings, continuous flow reactors may be employed to enhance production efficiency .
The molecular formula of methyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is C15H18N2O3S, with a molecular weight of approximately 306.38 g/mol. The compound features a tetrahydropyrimidine ring that contributes to its structural integrity and reactivity.
Methyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity.
The mechanism of action for methyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate remains an area of active research. Preliminary studies suggest that it may exert anticancer effects by interfering with cellular proliferation pathways or inducing apoptosis in cancer cells. Additionally, its antibacterial and antiviral properties are being explored through various assays .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are commonly employed to characterize this compound:
Methyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several notable applications:
Dihydropyrimidinones (DHPMs) and their thione analogues represent a privileged scaffold in drug discovery, forming the core structural motif of numerous biologically active compounds. These heterocyclic systems, formally known as 3,4-dihydropyrimidin-2(1H)-ones/thiones, exhibit remarkable structural and electronic versatility that enables interactions with diverse biological targets. Their significance stems from inherent conformational flexibility, presence of multiple hydrogen bond donor/acceptor sites, and capacity for extensive structural modification at the N1, N3, C4, C5, and C6 positions. This adaptability allows medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties systematically. The scaffold’s biological relevance is further evidenced by its presence in natural products like the batzelladine alkaloids, which exhibit potent anti-HIV activity, underscoring the inherent bioactivity potential of this molecular framework. Within this broad class of compounds, Methyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 134074-38-7) emerges as a structurally optimized derivative embodying key pharmacophoric elements that enhance its therapeutic potential [1] [4].
The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core provides a semi-rigid, boat-conformation structure that presents substituents in defined spatial orientations conducive to target binding. This conformation facilitates simultaneous interactions with complementary regions of biological macromolecules, explaining the broad spectrum of activities observed across differently substituted DHPMs. The structural significance is further amplified in thione derivatives, where sulfur replacement of the carbonyl oxygen at C2 significantly alters electronic distribution, hydrogen-bonding capacity, and metal-chelating potential. These thione derivatives exhibit enhanced binding affinities towards certain enzymes and receptors compared to their carbonyl counterparts. Recent advances highlight DHPMs' role as multitarget therapeutics, with modifications enabling anticancer, cardiovascular, antioxidant, anti-inflammatory, antimicrobial, and analgesic effects. The scaffold's adaptability allows for precise modulation of binding affinity, bioavailability, and selectivity through strategic structural modifications, making it a cornerstone in rational drug design [3] [5].
The C4 position of the DHPM scaffold serves as a critical site for bioactivity modulation, with aryl substitutions proving particularly influential. Introduction of a 4-methoxyphenyl group, as exemplified in our target compound, significantly enhances biological interactions through multifaceted mechanisms:
Table 1: Key Structural and Chemical Identifier Data for Methyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Property | Value | Source |
---|---|---|
Systematic IUPAC Name | methyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | [1] [7] |
CAS Registry Number | 134074-38-7 | [1] [4] [7] |
Molecular Formula | C₁₄H₁₆N₂O₃S | [1] [4] [7] |
Molecular Weight | 292.35 g/mol | [1] [7] |
Canonical SMILES | COC(=O)C1=C(C)NC(=S)NC1C2=CC=C(OC)C=C2 | [1] [4] |
InChI Key | BASUGDYRXCCFOT-UHFFFAOYSA-N | [1] |
The C5-carboxylate ester and C2-thioxo modifications constitute indispensable pharmacophoric elements within DHPM derivatives, profoundly influencing their molecular recognition properties:
Table 2: Impact of Key Substituents on Pharmacological Properties of DHPM Derivatives
Structural Feature | Biological Impact | SAR Insight |
---|---|---|
C2-Thioxo Group | Enhanced enzyme inhibition potency (e.g., AChE, BACE1) | Increased polarizability and metal coordination capacity vs. oxo group; Improved Ki values by 2-10 fold [3] [5] |
C5-Methyl Ester | Optimal balance of metabolic stability and hydrogen-bonding capacity | Ethyl esters increase lipophilicity but may reduce binding in constrained sites; Hydrolysis to acid decreases bioavailability [5] [9] |
C4-(4-Methoxyphenyl) | Improved target affinity and membrane permeability | Superior to unsubstituted phenyl; Ortho-methoxy reduces activity; Halogen substitution alters target selectivity [3] [9] |
C6-Methyl Group | Steric modulation of binding pocket interactions | Bulky groups reduce activity; Methyl optimizes hydrophobic filling in conserved enzyme subpockets [1] [7] |
The target compound integrates the strategically optimized 4-(4-methoxyphenyl) group, C5-methyl ester, and C2-thioxo modification into a single molecular entity, creating a versatile scaffold for biological evaluation and further derivatization. Its synthesis typically employs Biginelli-type multicomponent reactions or modifications thereof, allowing efficient access to multigram quantities for structure-activity relationship studies. The compound's physicochemical profile—molecular weight 292.35 g/mol, moderate LogP (predicted ~1.66), and balanced hydrogen bond donor/acceptor count—aligns with drug-likeness criteria, supporting its pharmacological relevance [1] [7]. Recent research highlights its incorporation into hybrid molecules, particularly through derivatization of the ester group or introduction of additional pharmacophores at N1/N3 positions, aiming to develop multitarget ligands. The presence of defined spectral data, including NMR and mass spectrometry signatures (e.g., molecular ion peak at m/z 292), facilitates compound validation during synthesis and quality control. While direct clinical data remains limited, its structural features correlate strongly with activities observed in closely related DHPMs, particularly in cholinesterase inhibition relevant to Alzheimer's disease and antioxidant pathways implicated in neurodegeneration and inflammation. The compound serves as a critical intermediate in generating next-generation dihydropyrimidine-based therapeutics with enhanced polypharmacology profiles [5] [7] [9].
Table 3: Analytical Characterization and Synthetic Utility of Methyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Characterization Aspect | Available Data/Application | Utility in Research |
---|---|---|
Spectral Validation | NMR (¹H, ¹³C) and MS spectra documented in databases | Confirmation of synthetic success and compound purity (>98% available) [7] [9] |
Chemical Suppliers | Multiple specialty suppliers (e.g., ChemScene, BLD Pharmatech, Fluorochem) | Accessibility for biological screening and SAR expansion [4] [7] [8] |
Hybrid Scaffold Design | Demonstrated in dihydropyrimidine-oxadiazole hybrids as anticholinesterase agents | Template for developing multitarget ligands through ester group derivatization [5] |
Global Stock Availability | Sourced from US, Europe, India, and China hubs | Facilitates international collaborative drug discovery efforts [4] [7] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1